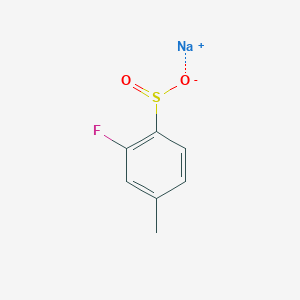
1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a chloro and methyl group on the pyrazole ring, exhibits unique chemical properties that make it valuable in various scientific fields.
Preparation Methods
The synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 3-chloro-1-methyl-1H-pyrazole with ethanone derivatives under specific conditions. One common method includes the use of acetylenic ketones and methylhydrazine or aryl hydrazines in ethanol, leading to the formation of regioisomeric pyrazoles . Industrial production methods often employ transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and efficiency .
Chemical Reactions Analysis
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives
Major products formed from these reactions include substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methyl groups on the pyrazole ring enhance its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other pyrazole derivatives, such as:
1-(3-chloro-1H-pyrazol-4-yl)ethan-1-one: Lacks the methyl group, which may affect its reactivity and binding properties.
1-(3-methyl-1H-pyrazol-4-yl)ethan-1-one: Lacks the chloro group, leading to different chemical and biological activities.
1-(3-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one: The position of the chloro group is different, which can influence its reactivity and applications
The unique combination of the chloro and methyl groups in this compound contributes to its distinct chemical properties and wide range of applications.
Properties
CAS No. |
1784520-88-2 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
1-(3-chloro-1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)5-3-9(2)8-6(5)7/h3H,1-2H3 |
InChI Key |
JFWKUUHBHWVOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=C1Cl)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



